molecular formula C17H22O8 B1674291 Fusarenon X CAS No. 23255-69-8

Fusarenon X

Cat. No.: B1674291
CAS No.: 23255-69-8
M. Wt: 354.4 g/mol
InChI Key: XGCUCFKWVIWWNW-CAYGJDLQSA-N
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Description

Fusarenon X (CAS 23255-69-8) is a type B trichothecene mycotoxin produced by fungi of the Fusarium genus, which naturally contaminates cereals like wheat, barley, and maize worldwide . This compound is of significant research interest due to its potent biological activities. Its primary mechanism of action is the inhibition of protein synthesis, followed by the disruption of DNA synthesis, which underlies its cytotoxic effects . This compound has been shown to induce apoptosis in various in vitro and in vivo models, with its targets being organs and cells that are actively proliferating, such as those in the thymus, spleen, skin, small intestine, and bone marrow . Consequently, it serves as a valuable tool for studying immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity . Research using animal models has demonstrated that this compound can cause gastrointestinal lesions, enhance intestinal absorption rates by damaging the mucosal membrane, and induce feed refusal and anorexia . In laboratory settings, it is often used to investigate the synergistic toxicity of mycotoxin mixtures on intestinal epithelial cells and the ensuing immune responses . After administration, this compound is rapidly absorbed and metabolized in various species, with nivalenol being a key metabolite . The product is provided as a white to off-white solid with a purity of ≥98% and should be stored at +4°C . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12-,13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCUCFKWVIWWNW-CAYGJDLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Transparent solid; [HSDB]
Record name Fusarenon X
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Solubility

Soluble in ethyl acetate, ethanol, methanol and chloroform; insoluble in n-hexane and n-pentane
Record name FUSARENON X
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Color/Form

Transparent bipyramid crystals, Crystals, Hexagonal bipyramid crystal from dichloromethane-n-pentane; crystals from dichloroethane

CAS No.

23255-69-8
Record name Fusarenon X
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Record name Fusarenon-X
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Melting Point

91-92 °C
Record name FUSARENON X
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Strain Selection and Substrate Preparation

This compound production is strain-dependent, with Fusarium tricinctum Fn-2B and Fusarium kyushuense identified as high-yield producers. Substrate composition critically influences mycotoxin synthesis. Rice and barley are preferred due to their high carbohydrate content and ability to support fungal growth. In a seminal study, 2 kg of rice inoculated with Fusarium tricinctum Fn-2B yielded 80 mg of this compound after a two-stage fermentation process.

Fermentation Conditions

Optimal this compound production requires precise temperature control. A protocol involving initial incubation at 22–26°C for 14 days, followed by a secondary phase at 10–12°C for an additional 14 days, has been shown to enhance mycotoxin synthesis. This biphasic approach leverages thermoregulation to stimulate secondary metabolite production. Table 1 summarizes key parameters from representative studies.

Table 1: Fermentation Conditions for this compound Production

Parameter Optimal Range Yield (mg/kg substrate) Reference
Temperature (Primary) 22–26°C 40–80
Temperature (Secondary) 10–12°C 40–80
Substrate Rice/Barley 80–150
Fermentation Duration 28 days 80

Extraction and Initial Purification

Solvent Selection and Extraction Efficiency

Early extraction methods utilized acetonitrile-water mixtures (84:16 v/v) to solubilize this compound from fermented substrates. However, co-extraction of lipids and pigments complicated subsequent purification. Recent advancements advocate for water-based extraction, capitalizing on this compound’s polarity. For example, aqueous extraction of Fusarium kyushuense-infected barley reduced co-elution of hydrophobic impurities by 70% compared to acetonitrile.

Solid-Phase Adsorption

Post-extraction, adsorption onto synthetic resins like DIAION HP20 efficiently concentrates this compound while removing water-soluble contaminants. A stepwise elution with methanol recovers >90% of the mycotoxin, as demonstrated in a protocol yielding 200 mg of nivalenol (a structural analog) from 1,800 g of barley.

Advanced Chromatographic Purification

Silica Gel Chromatography

Silica gel column chromatography remains a cornerstone of this compound purification. Using ethyl acetate-methanol (8:1 v/v) as the mobile phase, researchers achieved baseline separation of this compound from co-produced nivalenol and zearalenone. This step typically achieves 95–98% purity, though scalability remains challenging due to solvent costs.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C18 reverse-phase columns (e.g., Agilent ZORBAX Eclipse XDB) resolves this compound to >99% purity. A gradient elution of 5 mM ammonium acetate in water and methanol at 500 μL/min effectively separates trichothecenes within 20 minutes. Post-HPLC, lyophilization yields this compound as a white crystalline powder.

Crystallization and Final Product Isolation

Crystallization from 5% acetonitrile-water solutions produces this compound crystals suitable for X-ray diffraction analysis. This step eliminates residual solvents and ensures pharmaceutical-grade purity. The crystalline form exhibits a melting point of 164–166°C and specific optical rotation $$[α]_D^{20} = +28.5^\circ$$ (c = 1.0 in methanol).

Analytical Methods for Quality Control

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS in multiple reaction monitoring (MRM) mode quantifies this compound with a limit of detection (LOD) of 0.1 ng/g. Characteristic transitions at m/z 413.2 → 263.1 and 413.2 → 245.1 confirm identity, while deuterated internal standards correct for matrix effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H and $$^13$$C NMR spectra provide definitive structural confirmation. Key signals include δ 6.85 ppm (H-10), δ 5.68 ppm (H-9), and δ 2.06 ppm (C-4 acetate).

Challenges in this compound Preparation

Low Natural Abundance

This compound typically constitutes <0.01% of Fusarium secondary metabolites, necessitating large-scale fermentations for milligram quantities. Genetic engineering of high-yield strains via CRISPR-Cas9 may address this bottleneck.

Structural Instability

The C-12,13 epoxide group renders this compound susceptible to nucleophilic attack, requiring storage at −80°C under inert gas to prevent degradation.

Recent Advances in Production Techniques

Solid-State Fermentation Bioreactors

Modern bioreactors with automated humidity and temperature control have increased this compound yields to 150 mg/kg substrate, a 1.9-fold improvement over static cultures.

Synthetic Biology Approaches

Heterologous expression of the Fusarium trichothecene gene cluster in Saccharomyces cerevisiae has produced 50 mg/L of this compound in shake-flask cultures, though industrial scaling remains elusive.

Scientific Research Applications

Fusarenon-X (FX) is a type B trichothecene mycotoxin frequently found with deoxynivalenol (DON) and nivalenol (NIV) in agricultural products . It primarily contaminates cereals in temperate regions due to global transport of products . FX's toxicity involves inhibiting protein synthesis and disrupting DNA synthesis . It can induce apoptosis in both in vitro and in vivo studies .

Mechanism of Action
FX generally triggers a ribotoxic stress response, inhibiting protein and DNA synthesis in eukaryotic cells . High concentrations of FX can disaggregate eukaryotic polyribosomes in vitro . It binds to ribosomes, inhibiting the second peptide bond formation but not polypeptide chain initiation . FX also dose-dependently encourages DNA strand breakage in dividing and differentiated Caco-2 cells, an action stronger than its metabolite, NIV . While these mechanisms suggest FX is genotoxic to intestinal cells, it has shown a weak clastogenic effect on Chinese hamster V79-E cells in a previous study .

Toxicology and Effects
FX targets organs with actively proliferating cells, such as the thymus, spleen, skin, small intestine, testes, and bone marrow, leading to immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity .

  • Intestinal Toxicity : FX induces more severe histological alterations in the intestine compared to DON . It causes severe lesions on the intestinal mucosa, including villi without epithelia, severe atrophy, diffuse cellular debris, and reduced villi numbers .
  • Inflammation : FX and DON both induce inflammation, with FX up-regulating key inflammatory genes, though at higher benchmark doses than DON . FX is a potent inducer of IL-1β and TNF-α mRNA expression and effectively induces cyclooxygenase (COX)-2 mRNA expression in murine macrophages .
  • Hematological Effects : FX can markedly suppress the growth of colony-forming unit cells and colony-forming unit erythroid . In mice, it initially increases leukocytes and lymphocytes, followed by cellular degeneration in bone marrow and the small intestine .
  • Diarrhea : FX-induced diarrhea is not mediated by the cyclic nucleotide system . Intraperitoneal injection of FX in rats leads to small intestine expansion and watery diarrhea .

Comparison with Similar Compounds

Structural and Functional Differences

Trichothecenes are divided into type A (e.g., T-2 toxin, HT-2 toxin, diacetoxyscirpenol) and type B (e.g., DON, NIV, Fusarenon X) based on the presence (type B) or absence (type A) of a keto group at C-8 . Key structural differences among this compound and its analogs are summarized below:

Compound Type Molecular Formula Key Functional Groups Acetylation Site
This compound (FUS-X) B C₁₇H₂₂O₈ C-4 acetyl, C-15 hydroxyl C-4
Nivalenol (NIV) B C₁₅H₂₀O₇ C-4 hydroxyl, C-15 hydroxyl None
Deoxynivalenol (DON) B C₁₅H₂₀O₆ C-3 hydroxyl, C-15 hydroxyl None
3-Acetyl-DON (3-ADON) B C₁₇H₂₂O₇ C-3 acetyl, C-15 hydroxyl C-3
15-Acetyl-DON (15-ADON) B C₁₇H₂₂O₇ C-3 hydroxyl, C-15 acetyl C-15
T-2 toxin A C₂₄H₃₄O₉ C-4 acetyl, C-15 hydroxyl, C-8 ester C-4, C-8

Structural Implications :

  • This compound’s C-4 acetyl group enhances its lipophilicity compared to NIV, facilitating cellular uptake and toxicity .
  • Unlike DON derivatives (3-ADON, 15-ADON), this compound is metabolized to NIV via deacetylation by plant carboxylesterases (e.g., BdCXE29), a process critical for its activation in host organisms .
Toxicity Profiles
2.2.1 Acute Toxicity
Compound Oral LD₅₀ (Mouse) Emetic ED₅₀ (Mink) Anorectic Potency (Mouse)
This compound 4.4 mg/kg 0.09 μmol/kg High (comparable to NIV)
NIV 6.7 mg/kg 0.10 μmol/kg High
DON 46–78 mg/kg 0.12 μmol/kg Moderate
3-ADON 34 mg/kg 0.13 μmol/kg Low
15-ADON 41 mg/kg 0.11 μmol/kg Low
T-2 toxin 5.2 mg/kg 0.05 μmol/kg High (neurotoxic)

Key Findings :

  • This compound exhibits higher emetic potency than DON and its acetylated derivatives (3-ADON, 15-ADON), as shown in mink models .
  • In mice, this compound and NIV induce severe anorexia at lower doses (0.5–1.0 mg/kg) compared to DON (5–10 mg/kg) .
  • T-2 toxin, a type A trichothecene, is more acutely toxic than this compound but operates via distinct mechanisms (e.g., mitochondrial disruption) .
2.2.2 Genotoxicity and Carcinogenicity
  • This compound induces DNA damage in human intestinal cells at concentrations as low as 0.1 μM, exceeding the genotoxic effects of NIV and DON .
Metabolic Pathways
Compound Primary Metabolite Key Enzymes Toxicity of Metabolite
This compound Nivalenol (NIV) BdCXE29, BdCXE52 Higher than this compound
3-ADON Deoxynivalenol (DON) BdCXE29 Higher than 3-ADON
15-ADON Deoxynivalenol (DON) BdCXE29 Higher than 15-ADON
T-2 toxin HT-2 toxin Hepatic esterases Similar to parent compound

Metabolic Activation :

  • This compound’s deacetylation to NIV by plant enzymes increases its ribosomal-binding affinity, amplifying protein synthesis inhibition .
  • In contrast, 3-ADON and 15-ADON are detoxified to DON in mammals, which is less toxic than their parent compounds .
Occurrence in Crops and Detection
  • This compound is less prevalent in cereals compared to DON and NIV. For example, in European hay samples, this compound was detected in <20% of samples at concentrations <5 μg/kg, whereas DON contamination exceeds 100 μg/kg in >50% of samples .
  • Analytical methods (e.g., LC-MS/MS) differentiate this compound from analogs via retention time (3.03 min) and mass spectral patterns (m/z 354.1314 for [M+H]⁺) .

Biological Activity

Fusarenon X (FX) is a type B trichothecene mycotoxin primarily produced by certain strains of the Fusarium fungus, particularly Fusarium graminearum and Fusarium sporotrichioides. It is commonly found in contaminated agricultural products, especially cereals, and poses significant health risks due to its biological activity.

  • Chemical Structure : FX is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a unique acetyl group.
  • Solubility : It is soluble in organic solvents like chloroform and methanol but insoluble in non-polar solvents such as n-hexane.
  • Melting Point : FX has a melting point of approximately 91–92 °C .
  • Protein Synthesis Inhibition : FX disrupts protein synthesis by binding to ribosomes, leading to ribotoxic stress. This results in the disaggregation of polyribosomes, effectively halting the translation process in eukaryotic cells .
  • DNA Damage : FX has been shown to induce DNA strand breaks in various cell types, with a stronger effect observed in intestinal cells compared to its metabolite, nivalenol (NIV) .
  • Apoptosis Induction : The compound promotes apoptosis in several cell types, including intestinal epithelial cells and immune cells. Histological studies indicate that chief cells in the gastric epithelium are particularly affected .

Toxicological Effects

This compound exhibits a range of toxicological effects:

  • Immunosuppression : FX has been shown to suppress immune function by inhibiting the proliferation of T and B lymphocytes and affecting cytokine production, notably increasing IL-1β and TNF-α mRNA levels in mice .
  • Carcinogenicity : Long-term studies have indicated potential carcinogenic effects, with evidence of hepatoma development in rats subjected to prolonged exposure .
  • Developmental Toxicity : Research indicates that FX can adversely affect fetal development, particularly influencing gene expression related to apoptosis in developing mouse brains .

Study on Intestinal Toxicity

A study conducted on the intestinal toxicity of FX compared it with deoxynivalenol (DON). Findings revealed that FX caused more severe histological damage than DON, with significant inflammation being a common response. Benchmark doses for inflammatory gene expression were notably higher for FX compared to DON, indicating its potent biological activity .

Immunotoxicity Assessment

In vitro assessments demonstrated that FX inhibited [3H] thymidine uptake by mitogen-stimulated human lymphocytes by 50% at concentrations as low as 18 ng/mL. This highlights its immunosuppressive capabilities and potential impact on human health .

Summary of Biological Activities

Biological ActivityObservations
Protein Synthesis InhibitionDisaggregation of polyribosomes; ribotoxic stress response
DNA DamageInduction of strand breaks; stronger effects in intestinal cells
ApoptosisInduction observed in various cell types; chief cells are primary targets
ImmunosuppressionInhibition of T/B cell proliferation; increased cytokine expression
Carcinogenic PotentialEvidence from long-term animal studies; hepatoma development noted
Developmental ImpactGene expression changes in fetal development; apoptosis induction

Q & A

Q. What are the standard methodologies for detecting and quantifying Fusarenon X in contaminated samples?

this compound detection typically employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its weak chromophore and structural similarity to other trichothecenes . Sample preparation involves immunoaffinity column cleanup to isolate this compound from co-occurring mycotoxins. Validation requires spiked recovery tests (70–120%) and comparison with certified reference materials. Key challenges include differentiating this compound from nivalenol derivatives, necessitating tandem MS fragmentation patterns for confirmation .

Q. What experimental models are appropriate for preliminary toxicity screening of this compound?

Acute toxicity studies in rodents (e.g., oral LD50 of 3–5 mg/kg bw in mice ) are standard. In vitro assays using HeLa cells or C3H mouse mammary carcinoma cells (FM3A) assess cytotoxicity via MTT assays and DNA damage via comet assays . For protein synthesis inhibition, rabbit reticulocyte lysate systems are recommended, as this compound binds to ribosomal peptidyltransferase .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mutagenicity data across different experimental systems?

this compound shows mutagenicity in Salmonella typhimurium TA100/TA98 (without metabolic activation) but not in mammalian cells . To address this discrepancy:

  • Use metabolic competence models (e.g., S9 liver homogenate) to simulate in vivo detoxification pathways.
  • Compare dose-response curves across species, as neonatal rodents exhibit higher sensitivity (LD50 = 0.1 mg/kg bw ).
  • Validate findings with orthogonal assays (e.g., γH2AX foci for DNA damage vs. Ames test ).

Q. What experimental designs are critical for evaluating this compound’s reproductive toxicity and teratogenic potential?

  • Gestational exposure models: Subcutaneous injection in pregnant rats (1.6–2.6 mg/kg bw) induces dose-dependent fetal weight reduction and implantation failure .
  • Placental transfer studies: Isotope-labeled this compound (e.g., <sup>14</sup>C) tracks biodistribution, with high concentrations in maternal liver and fetal tissues .
  • Teratogenicity assessment: Combine histopathology (e.g., neural tube defects) with transcriptomic analysis of SHH or WNT signaling pathways in embryos .

Q. How can researchers address the lack of human epidemiological data on this compound exposure?

  • Biomonitoring: Develop ELISA-based assays for this compound adducts in serum or urine, validated against occupational exposure cases (e.g., dermatitis in laboratory workers ).
  • Retrospective cohort studies: Collaborate with agricultural regions with high Fusarium contamination, correlating dietary intake (via food frequency questionnaires) with hepatic/renal dysfunction biomarkers .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous datasets?

  • Apply benchmark dose (BMD) modeling to account for non-linear responses in reproductive toxicity studies .
  • Use meta-analysis to reconcile in vitro/in vivo discrepancies, weighting studies by metabolic relevance (e.g., human hepatocyte models vs. rodent S9 ).

Q. How should researchers validate this compound’s metabolic pathways inferred from isotopic tracing?

  • Combine LC-MS/MS with nuclear magnetic resonance (NMR) to identify phase I/II metabolites (e.g., glutathione conjugates ).
  • Compare pharmacokinetic profiles in bile-duct cannulated vs. intact rodents to confirm enterohepatic recirculation .

Gaps and Future Directions

Q. What mechanisms underlie this compound’s organ-specific toxicity (e.g., hepatic vs. renal)?

Proposed methodologies:

  • Single-cell RNA sequencing of exposed liver/kidney tissues to identify cell-type-specific susceptibility.
  • Knockout models (e.g., Nrf2-deficient mice) to assess oxidative stress pathways .

Q. Why do carcinogenicity studies on this compound remain inconclusive, and how can this be addressed?

Current limitations include short study durations and inadequate dosing. Recommendations:

  • Conduct 2-year bioassays in rodents with in-life monitoring of preneoplastic lesions (e.g., GST-P foci in liver ).
  • Integrate multi-omics (proteomics, epigenomics) to identify early carcinogenicity biomarkers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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